molecular formula C18H28N2O2 B6142944 tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate CAS No. 1315366-96-1

tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate

Cat. No.: B6142944
CAS No.: 1315366-96-1
M. Wt: 304.4 g/mol
InChI Key: XCMHWWZDAXHISG-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and its ease of removal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-5-methylpiperidin-3-amine. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). The reaction conditions are generally mild, often conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be easily removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate is unique due to its specific structure, which combines the steric protection of the tert-butyl group with the reactivity of the piperidine ring. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .

Properties

IUPAC Name

tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-10-16(19-17(21)22-18(2,3)4)13-20(11-14)12-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMHWWZDAXHISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129404
Record name Carbamic acid, N-[5-methyl-1-(phenylmethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315366-96-1
Record name Carbamic acid, N-[5-methyl-1-(phenylmethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315366-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[5-methyl-1-(phenylmethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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